
3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine
Overview
Description
3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring system consisting of two pyridine rings, with a nitro group attached at the third position. It is known for its diverse applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine typically involves the condensation of appropriate precursors followed by cyclization and nitration steps. One common method includes the reaction of 2-aminopyridine with an aldehyde under acidic conditions to form an intermediate, which is then cyclized to yield the naphthyridine core. The final nitration step introduces the nitro group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include amino derivatives, substituted naphthyridines, and various functionalized compounds that can be further utilized in different applications .
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine is widely utilized as a precursor in the synthesis of more complex organic molecules. Its nitro group can undergo various reactions, such as reduction and substitution, leading to the formation of derivatives that can be further explored for their chemical properties and applications.
Coordination Chemistry
The compound serves as a ligand in coordination chemistry, facilitating the formation of metal complexes. These complexes can exhibit unique catalytic properties and are of interest in materials science.
Biological Applications
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits notable antimicrobial and anticancer activities. Studies have shown that derivatives of this compound can inhibit the growth of various pathogens and cancer cell lines. The mechanism often involves the reduction of the nitro group to form reactive intermediates that interact with cellular targets.
Pharmacological Potential
The compound has been investigated for its potential therapeutic applications. It has shown promise as an analgesic and anti-inflammatory agent. Furthermore, its derivatives have been found to possess significant antioxidant properties .
Medicinal Chemistry
Drug Development
In medicinal chemistry, this compound is being explored for its potential in developing new drugs targeting neurological disorders and various cancers. Its structural properties allow it to interact with biological targets effectively .
Antiviral Activity
Recent studies have identified derivatives of this compound as potent inhibitors of HIV-1 integrase. These compounds target specific sites on the integrase enzyme, disrupting the replication process of the virus. This application highlights its potential role in antiviral therapies.
Industrial Applications
Materials Science
The compound is also being explored for its applications in materials science, particularly in the development of specialty chemicals and advanced materials such as polymers and dyes. Its unique chemical properties make it suitable for various industrial processes .
Summary Table of Applications
Application Area | Specific Uses | Key Findings/Results |
---|---|---|
Chemical Synthesis | Building block for complex molecules | Versatile precursor with multiple reaction pathways |
Coordination Chemistry | Ligand for metal complexes | Unique catalytic properties observed |
Biological Activity | Antimicrobial and anticancer research | Significant inhibition of pathogen growth and cancer cells |
Pharmacology | Analgesic and anti-inflammatory studies | Notable effects on pain relief and inflammation |
Drug Development | Neurological disorder treatments | Potential lead compounds identified |
Antiviral Research | Inhibition of HIV-1 integrase | Disruption of viral replication confirmed |
Materials Science | Development of polymers and dyes | Innovative applications in specialty chemicals |
Case Studies
- Antimicrobial Activity Study : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the compound's ability to disrupt bacterial cell wall synthesis.
- Cancer Research Application : In vitro studies showed that certain derivatives could induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests potential therapeutic avenues for cancer treatment.
- HIV Research Application : A series of synthesized derivatives were tested against HIV-1 integrase with results indicating effective inhibition at low micromolar concentrations. This research opens pathways for developing new antiviral drugs targeting HIV.
Mechanism of Action
The mechanism of action of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets. The nitro group plays a crucial role in its biological activity, often undergoing reduction to form reactive intermediates that can interact with cellular components. These interactions can lead to the inhibition of key enzymes or the disruption of cellular processes, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
1,5-Naphthyridine: Another member of the naphthyridine family with similar structural features but different functional groups.
2,7-Naphthyridine: Similar in structure but with variations in the position of nitrogen atoms and functional groups.
Uniqueness: 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine is unique due to the presence of the nitro group at the third position, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .
Biological Activity
Overview
3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. Its structure features a fused ring system with a nitro group at the third position, which significantly influences its biological activity. This compound is under investigation for various therapeutic applications, particularly as an antimicrobial and anticancer agent .
The biological activity of this compound is primarily attributed to the nitro group, which can undergo reduction to form reactive intermediates. These intermediates interact with cellular components, leading to:
- Inhibition of key enzymes involved in cellular processes.
- Disruption of cellular functions , contributing to its antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains with varying degrees of effectiveness.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
K. pneumoniae | 64 µg/mL |
P. aeruginosa | 128 µg/mL |
A. baumannii | 0.5 µg/mL (strong activity) |
The compound shows promising results against A. baumannii, indicating potential for development as a therapeutic agent against resistant bacterial infections .
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines through mechanisms that may include apoptosis induction and cell cycle arrest.
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (breast cancer) | 10 |
HeLa (cervical cancer) | 15 |
A549 (lung cancer) | 20 |
These findings suggest that the compound could serve as a lead structure for developing new anticancer drugs .
Study on Antimicrobial Efficacy
A recent study evaluated the efficacy of this compound in combination with other antibiotics against E. coli and K. pneumoniae. The results showed that when used in conjunction with PAβN (a permeability barrier inhibitor), the MIC values decreased significantly by up to eight-fold for certain combinations .
Study on Anticancer Mechanisms
Another study focused on the anticancer mechanisms of this compound in breast cancer cells. The results indicated that treatment with this compound led to increased levels of reactive oxygen species (ROS), resulting in oxidative stress and subsequent apoptosis of cancer cells .
Properties
IUPAC Name |
3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c12-11(13)7-3-6-4-9-2-1-8(6)10-5-7/h3,5,9H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYRPWPCCHANJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50558627 | |
Record name | 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50558627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123792-68-7 | |
Record name | 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50558627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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